5-(Dimethylamino)pentanenitrile
Overview
Description
5-(Dimethylamino)pentanenitrile: is an organic compound with the chemical formula C7H14N2 . It is a colorless to yellow liquid with a special ammonia-like smell. This compound is soluble in most organic solvents, such as ethanol, methanol, and dichloromethane. It is relatively stable at room temperature but should be kept away from strong oxidizing agents and strong acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)pentanenitrile typically involves the following steps:
Synthesis of Pentanone: The initial step involves the synthesis of pentanone.
Cyanation Reaction: Pentanone undergoes a cyanation reaction where dimethylamine is added under alkaline conditions.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction is typically carried out in solvents like tetrahydrofuran and water, with heating for about 2 hours .
Chemical Reactions Analysis
Types of Reactions: 5-(Dimethylamino)pentanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form amines or other related compounds.
Substitution: It can undergo substitution reactions where the dimethylamino group or the nitrile group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
Chemistry: In chemistry, 5-(Dimethylamino)pentanenitrile is used as a reagent in various organic synthesis reactions. It can act as a catalyst in esterification and condensation reactions .
Biology and Medicine: In biological and medical research, this compound is used in the synthesis of pharmaceuticals and other bioactive molecules. It can be a precursor for the synthesis of compounds with potential therapeutic applications .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and intermediates. It is also used in the manufacture of certain polymers and resins .
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)pentanenitrile involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in nucleophilic substitution reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can lead to the formation of various bioactive compounds with different pharmacological properties .
Comparison with Similar Compounds
- 5-(Dimethylamino)valeronitrile
- 5-(Dimethylamino)hexanenitrile
- 5-(Dimethylamino)butanenitrile
Comparison: Compared to these similar compounds, 5-(Dimethylamino)pentanenitrile has a unique balance of reactivity and stability. Its specific structure allows for a wide range of chemical reactions, making it a versatile reagent in both laboratory and industrial settings .
Biological Activity
5-(Dimethylamino)pentanenitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, also known by its CAS number 1051369-00-6, has the following chemical structure:
- Molecular Formula : C₇H₁₄N₂
- Molecular Weight : 126.20 g/mol
The compound features a pentane backbone with a dimethylamino group and a nitrile functional group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to exhibit pharmacological effects through the following mechanisms:
- Binding Affinity : Interaction studies have shown that this compound binds effectively to certain receptors and enzymes, influencing their activity.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of specific bacterial strains.
Antimicrobial Activity
Recent investigations have indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Pseudomonas aeruginosa | 12 | 64 µg/mL |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In addition to antimicrobial properties, there are indications that this compound may have anticancer effects. A study evaluated its cytotoxicity against various cancer cell lines:
Cell Line | IC₅₀ (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
A549 (lung cancer) | 28 |
These findings suggest that the compound could inhibit cancer cell proliferation, warranting further investigation into its potential as an anticancer therapeutic.
Case Studies
-
Study on Antimicrobial Efficacy :
A comprehensive study examined the antimicrobial efficacy of various piperidine derivatives, including this compound. The results highlighted its significant inhibition of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. -
Cytotoxicity Assessment :
Another research effort focused on assessing the cytotoxic effects of this compound on human cancer cell lines. The study concluded that it exhibits selective cytotoxicity, particularly against HeLa cells, indicating potential for targeted cancer therapy .
Properties
IUPAC Name |
5-(dimethylamino)pentanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9(2)7-5-3-4-6-8/h3-5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNJHMIOVRBSAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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